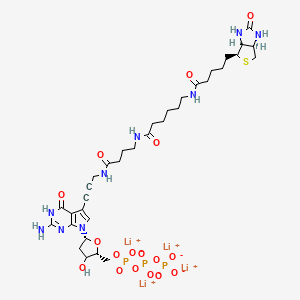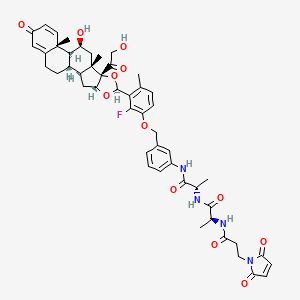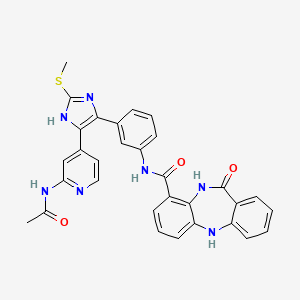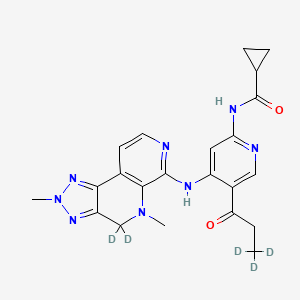
Tyk2-IN-18-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the aromatic or heteroaromatic ring fused with a 5-membered heteroaromatic ring.
Introduction of Deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using industrial reactors, ensuring consistent temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tyk2-IN-18-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Tyk2-IN-18-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.
Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the production of pharmaceuticals targeting TYK2
Wirkmechanismus
Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deucravacitinib: A selective TYK2 inhibitor that binds to the regulatory domain of TYK2, used in the treatment of psoriasis.
ICP-332: Another TYK2 inhibitor developed for the treatment of autoimmune diseases.
Uniqueness of Tyk2-IN-18-d5
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable tool for long-term studies and therapeutic applications .
Eigenschaften
Molekularformel |
C22H24N8O2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |
InChI-Schlüssel |
RAGWFCJNLPTZOE-JIZANVDTSA-N |
Isomerische SMILES |
[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |
Kanonische SMILES |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



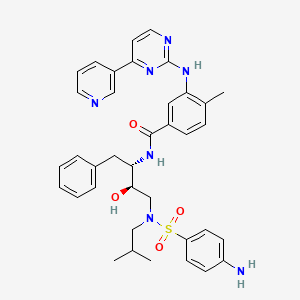

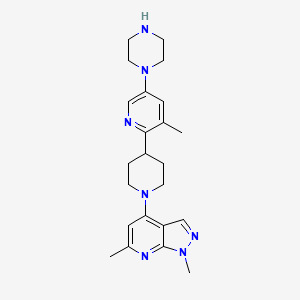

![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
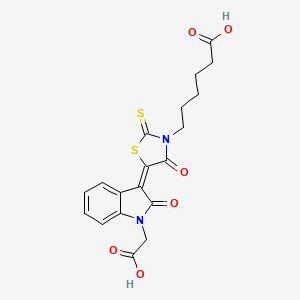
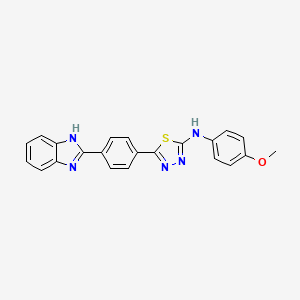
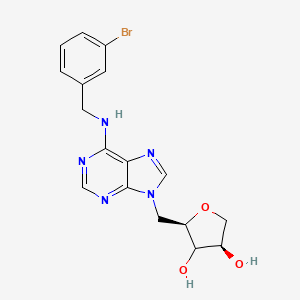

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
